1-(Pyrimidin-2-yl)cyclobutanol

Enzyme Inhibition Inflammation Cancer

Researchers face false positives when substituting pyrimidinyl cyclobutanol isomers in SAR studies. 1-(Pyrimidin-2-yl)cyclobutanol (CAS 53342-28-2) solves this as the validated parent scaffold. • HO-1 inhibition fragment hit: IC50 = 1 µM; positional isomer inactive. • HCMV antiviral probe: IC50 = 239.6 µg/mL; trifluoromethyl analog inactive. • Low cytotoxicity (IC50 >100 µM) for reliable cellular assays, unlike cytotoxic brominated analog. Supplied with high purity (≥95%) for med chem and fragment-based discovery.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 53342-28-2
Cat. No. B13116108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)cyclobutanol
CAS53342-28-2
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=NC=CC=N2)O
InChIInChI=1S/C8H10N2O/c11-8(3-1-4-8)7-9-5-2-6-10-7/h2,5-6,11H,1,3-4H2
InChIKeyCZXJEXFBVIXOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrimidin-2-yl)cyclobutanol: Properties & Research Utility


1-(Pyrimidin-2-yl)cyclobutanol (CAS 53342-28-2) is a heterocyclic building block featuring a cyclobutanol moiety attached to the 2-position of a pyrimidine ring . It is commercially available in high purity (typically ≥95%) for medicinal chemistry and chemical biology applications . The compound's physicochemical profile—including a molecular weight of 150.18 g/mol and a hydrogen bond donor count of 1—renders it a compact, moderately polar scaffold suitable for fragment-based drug discovery or as a synthetic intermediate .

Fragment-based drug discovery building block
Heterocyclic scaffold for lead optimization
Moderate polarity (single H-bond donor) for synthetic versatility

1-(Pyrimidin-2-yl)cyclobutanol: Substitution Pitfalls


While numerous pyrimidinyl cyclobutanol derivatives exist, even subtle positional isomerism or substitution on the pyrimidine ring can profoundly alter target binding profiles and downstream biological outcomes [1]. For instance, 3-(pyrimidin-2-yl)cyclobutanol (positional isomer) and 1-(5-bromopyrimidin-2-yl)cyclobutanol (halogenated analog) exhibit distinct enzyme inhibition spectra and cellular activity thresholds compared to the unsubstituted parent compound . Consequently, substituting 1-(pyrimidin-2-yl)cyclobutanol with a seemingly similar analog without rigorous head-to-head validation risks compromising assay reproducibility, confounding SAR interpretation, and derailing lead optimization campaigns [2].

Positional isomer (3-pyrimidin-2-yl)cyclobutanol may lack HO-1 inhibitory activity. Reported >100-fold potency shift in enzyme assays.
5-Bromo analog significantly elevates cytotoxicity, complicating target engagement studies. Caspase-3 activation and reduced cell viability at lower concentrations.
5-Trifluoromethyl analog abolishes antiviral assay response against HCMV. Unsubstituted pyrimidine core is critical for activity.

1-(Pyrimidin-2-yl)cyclobutanol: Differentiation Evidence vs. Analogs


HO-1 Inhibition: Parent vs. Positional Isomer

1-(Pyrimidin-2-yl)cyclobutanol inhibits rat spleen microsomal heme oxygenase-1 (HO-1) with an IC50 of 1,000 nM (1 µM) [1]. In contrast, the positional isomer 3-(pyrimidin-2-yl)cyclobutanol shows no detectable HO-1 inhibition at concentrations up to 100 µM in comparable assays [2]. This >100-fold difference in potency underscores the critical importance of the cyclobutanol attachment point on the pyrimidine ring.

HO-1 Inhibition
Head-to-head
IC50 1,000 nM
Parent compound inhibits HO-1, positional isomer shows >100-fold lower potency.
Rat spleen microsomal assay; isomer attachment point critical for activity.
Enzyme Inhibition Inflammation Cancer

Antiviral Activity: Unsubstituted vs. Trifluoromethyl Analog

In a cytopathic effect (CPE) reduction assay against human cytomegalovirus (HCMV) in MRC-5 fibroblasts, 1-(pyrimidin-2-yl)cyclobutanol demonstrated an IC50 of 239.6 µg/mL (approx. 1.6 mM) . The trifluoromethyl-substituted analog, 1-[5-(trifluoromethyl)-2-pyrimidinyl]cyclobutanol, exhibited no antiviral activity (IC50 > 500 µg/mL) in the same assay [1]. This indicates that the unsubstituted pyrimidine core is essential for antiviral efficacy.

Antiviral Activity
Head-to-head
Parent239.6 µg/mL
5-CF3 analog>500 µg/mL
Unsubstituted core is required for HCMV antiviral response; trifluoromethyl substitution abolishes activity.
CPE reduction assay in MRC-5 fibroblasts.
Antiviral Nucleoside Analog Virology

Cytotoxicity: Parent vs. Brominated Analog

In a cell viability assay against human cancer cell lines, 1-(pyrimidin-2-yl)cyclobutanol showed an IC50 > 100 µM, indicating minimal cytotoxicity [1]. In stark contrast, the 5-bromo analog, 1-(5-bromopyrimidin-2-yl)cyclobutanol, reduced cell viability with an IC50 of 15 µM after 48 hours, accompanied by activation of caspase-3 . This 6.7-fold difference in cytotoxicity is critical for applications where target engagement must be studied without confounding cell death.

Cytotoxicity Profile
Cross-study
IC50 >100 µM
Minimal cytotoxicity supports target-specific cellular studies; brominated analog (IC50 15 µM) induces apoptosis.
48-h exposure, human cancer cell lines; cross-study comparison.
Cytotoxicity Medicinal Chemistry Safety

1-(Pyrimidin-2-yl)cyclobutanol: Research & Industrial Applications


Fragment-Based Discovery for HO-1 Inhibitors

Utilize 1-(pyrimidin-2-yl)cyclobutanol as a validated fragment hit (IC50 = 1 µM) for HO-1 inhibition [1]. Its compact structure (MW 150 Da) and high ligand efficiency make it an ideal starting point for structure-based optimization, whereas the positional isomer lacks activity, precluding its use in this context.

HCMV Antiviral Lead Discovery

Employ 1-(pyrimidin-2-yl)cyclobutanol as a probe in HCMV CPE reduction assays (IC50 = 239.6 µg/mL) to establish a baseline for SAR expansion . The trifluoromethyl analog is inactive, confirming that the unsubstituted scaffold is essential for antiviral activity.

Low-Cytotoxicity Scaffold for Target Engagement

Select 1-(pyrimidin-2-yl)cyclobutanol (IC50 > 100 µM) for cellular assays requiring sustained target modulation without confounding cytotoxicity [2]. The brominated analog (IC50 = 15 µM) is unsuitable due to its pro-apoptotic effects.

Carbocyclic Nucleoside Intermediate

Leverage 1-(pyrimidin-2-yl)cyclobutanol as a key intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleosides, as described in patent literature [3]. Its cyclobutanol moiety provides a stereochemical handle for downstream functionalization.

Application
Selection Property
Validation Focus
Fragment-based HO-1 inhibitor discovery
2-yl pyrimidine attachment point
Confirm isomer-dependent inhibitory window
HCMV antiviral research
Unsubstituted pyrimidine core
Verify loss of antiviral response with 5-substitution
Low-cytotoxicity target engagement studies
Minimal cell impact profile
Compare against brominated analog for selectivity
Carbocyclic nucleoside synthesis
Cyclobutanol synthetic handle
Confirm coupling and stereochemical control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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